molecular formula C16H21N5O2S B7052478 N-(2-imidazol-1-ylethyl)-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide

N-(2-imidazol-1-ylethyl)-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide

Cat. No.: B7052478
M. Wt: 347.4 g/mol
InChI Key: FKCSGTWLFHDCSI-UHFFFAOYSA-N
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Description

N-(2-imidazol-1-ylethyl)-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiophene ring, and a diazepane ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-imidazol-1-ylethyl)-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Imidazole Derivative: Starting with the synthesis of the imidazole derivative, which can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Attachment of the Ethyl Linker: The imidazole derivative is then reacted with an ethyl halide to introduce the ethyl linker.

    Synthesis of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of a suitable diamine with a dihalide.

    Coupling with Thiophene-3-carboxylic Acid: The thiophene-3-carboxylic acid is activated (e.g., using carbodiimide coupling agents) and then coupled with the diazepane derivative.

    Final Coupling: The imidazole-ethyl derivative is finally coupled with the thiophene-diazepane intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-imidazol-1-ylethyl)-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield the corresponding alcohol.

Scientific Research Applications

N-(2-imidazol-1-ylethyl)-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-imidazol-1-ylethyl)-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with enzymes or receptors involved in key biological pathways.

    Pathways Involved: Potential pathways include those related to oxidative stress, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(2-imidazol-1-ylethyl)-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide: Similar structure but with a different position of the thiophene ring.

    N-(2-imidazol-1-ylethyl)-4-(furan-3-carbonyl)-1,4-diazepane-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(2-imidazol-1-ylethyl)-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-imidazol-1-ylethyl)-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c22-15(14-2-11-24-12-14)20-5-1-6-21(10-9-20)16(23)18-4-8-19-7-3-17-13-19/h2-3,7,11-13H,1,4-6,8-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCSGTWLFHDCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NCCN2C=CN=C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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